molecular formula C8H6BrNO2 B1334670 5-Bromo-3-hydroxy-2-indolinone CAS No. 99304-37-7

5-Bromo-3-hydroxy-2-indolinone

Cat. No.: B1334670
CAS No.: 99304-37-7
M. Wt: 228.04 g/mol
InChI Key: MLPDUEVGLOZRJI-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-2-indolinone: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is particularly interesting due to its unique structure, which includes a bromine atom and a hydroxyl group attached to the indolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-3-hydroxy-2-indolinone typically involves the bromination of 3-hydroxy-2-indolinone. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods:

Industrial production of this compound may involve more scalable and efficient methods. For example, the use of N-bromosuccinimide (NBS) in an organic solvent like dichloromethane can be employed for bromination. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-3-hydroxy-2-indolinone can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form 5-bromo-3-hydroxyindoline.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 5-bromo-3-hydroxyindoline.

    Substitution: Formation of various substituted indolinones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

5-Bromo-3-hydroxy-2-indolinone is used as an intermediate in the synthesis of more complex indole derivatives. It serves as a building block for the construction of various heterocyclic compounds.

Biology:

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals due to its ability to interact with biological targets.

Medicine:

The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Its unique structure allows it to bind to specific enzymes and receptors, making it a valuable candidate for drug development.

Industry:

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxy-2-indolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

    5-Bromoindole: Lacks the hydroxyl group, making it less reactive in certain biological contexts.

    3-Hydroxy-2-indolinone: Lacks the bromine atom, affecting its binding affinity and specificity.

    5-Chloro-3-hydroxy-2-indolinone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Uniqueness:

5-Bromo-3-hydroxy-2-indolinone is unique due to the presence of both a bromine atom and a hydroxyl group. This combination enhances its reactivity and binding properties, making it a valuable compound in both research and industrial applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

5-bromo-3-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3,7,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPDUEVGLOZRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384442
Record name 5-Bromo-3-hydroxy-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99304-37-7
Record name 5-Bromo-3-hydroxy-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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